苄基 2-乙酰氨基-3,6-二-O-苯甲酰基-2-脱氧-α-D-吡喃葡萄糖苷

描述

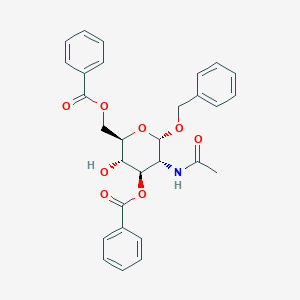

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative.

科学研究应用

Biochemical Research

Bz-GalNAc is primarily utilized in biochemical research for the synthesis of glycopeptides and glycoproteins. These compounds are crucial for studying protein interactions, cellular signaling, and immune responses.

Glycosylation Studies

The compound serves as a substrate in enzymatic glycosylation reactions. Researchers utilize it to investigate the mechanisms of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids. Understanding these processes is vital for elucidating various biological functions and pathways.

Antigenic Glycopeptides Synthesis

Bz-GalNAc is involved in the synthesis of antigenic glycopeptides, which are essential in vaccine development and immunological studies. For instance, it has been used to create glycopeptide vaccines that enhance immune responses against specific pathogens.

Drug Development

In pharmaceutical research, Bz-GalNAc derivatives are explored for their potential therapeutic applications. They may serve as drug candidates or as components in drug delivery systems due to their ability to interact with biological membranes.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Research | Synthesis of glycopeptides/glycoproteins | Facilitates understanding of protein functions |

| Glycosylation Studies | Substrate for glycosyltransferase reactions | Insights into enzymatic mechanisms |

| Antigenic Glycopeptides | Synthesis for vaccine development | Enhances immune response |

| Drug Development | Potential therapeutic applications | May improve drug efficacy and delivery |

Case Study 1: Glycopeptide Vaccines

In a study published in Bioconjugate Chemistry, researchers synthesized a series of glycopeptide vaccines using Bz-GalNAc derivatives. These vaccines demonstrated enhanced immunogenicity compared to non-glycosylated counterparts, indicating the importance of glycosylation in vaccine efficacy .

Case Study 2: Enzymatic Mechanism Investigation

A research article detailed the use of Bz-GalNAc as a substrate in studying the specificity of certain glycosyltransferases. The findings revealed critical insights into enzyme-substrate interactions, which could inform the design of inhibitors for therapeutic purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps. One common method includes the controlled partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, followed by condensation with 2-methyl-3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano-[2,1-d]-2-oxazoline . The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

化学反应分析

Types of Reactions

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in the removal of benzoyl groups, leading to a simpler carbohydrate structure .

作用机制

The mechanism of action of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. By inhibiting these enzymes, the compound can suppress the biosynthesis of glycoproteins, which is particularly useful in cancer research where glycoprotein overexpression is common .

相似化合物的比较

Similar Compounds

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar in structure but differs in the position of the benzoyl groups.

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside: Another derivative with different protective groups.

Uniqueness

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on glycosylation processes and the development of glycan-based therapeutics.

生物活性

Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside (Bz-GlcNAc) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant research findings and case studies.

Synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

The synthesis of Bz-GlcNAc involves a multi-step process that typically includes the protection of hydroxyl groups and subsequent glycosylation reactions. The compound is characterized by its molecular formula and a molecular weight of 519.54 g/mol . The general synthetic route includes:

- Protection of Hydroxyl Groups : Using benzoyl chloride in the presence of a base like pyridine to selectively protect hydroxyl groups.

- Glycosylation : Employing glycosyl donors to form glycosidic bonds with the acetamido sugar.

- Deprotection : Removing protecting groups to yield the final product.

Antiviral Properties

Research indicates that Bz-GlcNAc exhibits significant antiviral activity, particularly against HIV. A study demonstrated that pretreatment with Bz-GlcNAc increased the percentage of HIV-infected cells and enhanced viral replication rates in vitro. Specifically, cells treated with Bz-GlcNAc showed a 7.6-fold increase in HIV-infected cells and a 74-fold increase in secreted viral particles compared to untreated controls . This suggests that Bz-GlcNAc may modulate O-glycosylation processes, which are crucial for viral infectivity.

The mechanism by which Bz-GlcNAc exerts its effects appears to be linked to its ability to inhibit O-glycosylation. By acting as a competitive inhibitor of β1,3-galactosyltransferase, Bz-GlcNAc disrupts mucin biosynthesis without preventing the initial synthesis of core glycans . This alteration in glycosylation can influence various cellular processes, including immune responses and viral entry.

Case Studies

- HIV Replication Studies : In a controlled study involving PHA-blast target cells, treatment with Bz-GlcNAc led to enhanced viral outgrowth kinetics in samples from HIV controllers. This finding highlights its potential as a therapeutic agent in managing HIV infection .

- Glycoprotein Secretion : Another investigation into the effects of Bz-GlcNAc on HT-29 cells revealed that it inhibited sialylation and disrupted glycoprotein secretion, further emphasizing its role in modifying glycosylation pathways .

Comparative Analysis of Related Compounds

To better understand the biological activity of Bz-GlcNAc, it is useful to compare it with similar compounds:

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25-,26-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVKGGKJMHXHHZ-FSJVOCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578017 | |

| Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82827-77-8 | |

| Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。